molecular formula C12H24N2O2 B7903844 Tert-butyl 3-amino-4-isopropyl-pyrrolidine-1-carboxylate

Tert-butyl 3-amino-4-isopropyl-pyrrolidine-1-carboxylate

Cat. No.: B7903844
M. Wt: 228.33 g/mol
InChI Key: VSOXJWRRRODZQQ-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-4-isopropyl-pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C12H24N2O2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-4-isopropyl-pyrrolidine-1-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl chloroformate and 3-amino-4-isopropyl-pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more versatile and efficient .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-amino-4-isopropyl-pyrrolidine-1-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products Formed:

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry: Tert-butyl 3-amino-4-isopropyl-pyrrolidine-1-carboxylate is used as a building block in organic synthesis. It is employed in the synthesis of complex molecules and as a protecting group for amines .

Biology: In biological research, this compound is used to study the structure-activity relationships of pyrrolidine derivatives. It serves as a model compound for investigating the biological activity of related molecules .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is used in the development of new drugs targeting various diseases .

Industry: In the chemical industry, this compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique reactivity makes it valuable for producing a wide range of chemical products .

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-4-isopropyl-pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with .

Comparison with Similar Compounds

  • Tert-butyl 3-amino-4-methyl-pyrrolidine-1-carboxylate
  • Tert-butyl 3-amino-4-ethyl-pyrrolidine-1-carboxylate
  • Tert-butyl 3-amino-4-propyl-pyrrolidine-1-carboxylate

Uniqueness: Tert-butyl 3-amino-4-isopropyl-pyrrolidine-1-carboxylate is unique due to its isopropyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where specific reactivity and selectivity are required .

Properties

IUPAC Name

tert-butyl 3-amino-4-propan-2-ylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-8(2)9-6-14(7-10(9)13)11(15)16-12(3,4)5/h8-10H,6-7,13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSOXJWRRRODZQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CC1N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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